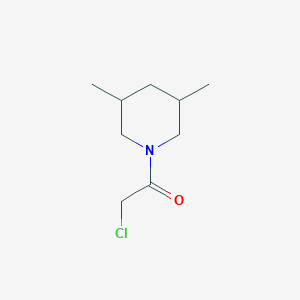
2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone, also known as 2-CDMPE, is an organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a characteristic odor, and is used as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. 2-CDMPE has been studied extensively in both laboratory and industrial settings, and has been found to be a versatile compound with a variety of uses.
Wissenschaftliche Forschungsanwendungen
Electrochemical Surface Finishing and Energy Storage
Research by Tsuda, Stafford, and Hussey (2017) delves into the progress in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) and their mixtures for applications in electroplating and energy storage. This research may provide a foundational understanding of handling and potential uses of chlorinated compounds in electrochemical applications Tsuda, Stafford, & Hussey, 2017.
Catalytic Synthesis of Polyoxymethylene Dimethyl Ethers (OME)
Baranowski, Bahmanpour, and Kröcher (2017) reviewed the catalytic synthesis of OME, which are oxygenated fuels that can reduce hazardous emissions from diesel engines. This research highlights the importance of developing efficient catalytic processes and could be relevant for studying the catalytic applications of chlorinated compounds Baranowski, Bahmanpour, & Kröcher, 2017.
Nucleophilic Aromatic Substitution Reactions
The study by Pietra and Vitali (1972) explored nucleophilic aromatic substitution reactions, a fundamental chemical process that could provide insight into the reactivity and potential applications of 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone in synthesizing new compounds or intermediates Pietra & Vitali, 1972.
Occupational Health and Chlorinated Solvents
Ruder's (2006) review on the health effects of occupational exposure to chlorinated solvents discusses the toxicological profile of chlorinated compounds. Although this review focuses on solvents like methylene chloride and trichloroethylene, understanding the health implications of handling chlorinated compounds is crucial for researchers Ruder, 2006.
Applications in Organic Synthesis and Environmental Remediation
Further research and applications of related compounds and methodologies in organic synthesis, environmental remediation, and as potential intermediates in pharmaceuticals highlight the broad scope of chemical research involving chlorinated compounds. For example, the development of methods for the synthesis of spiropiperidines Griggs, Tape, & Clarke, 2018 and the synthesis of hydrogen peroxide from water and oxygen Perry et al., 2019 demonstrate the innovative approaches in utilizing and studying the reactivity of chlorinated compounds and their derivatives.
Eigenschaften
IUPAC Name |
2-chloro-1-(3,5-dimethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-7-3-8(2)6-11(5-7)9(12)4-10/h7-8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKGBPXZARYZIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409105 |
Source


|
| Record name | 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone | |
CAS RN |
158890-34-7 |
Source


|
| Record name | 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B124424.png)
![5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene](/img/structure/B124427.png)
![Spiro[cyclohexane-1,2-[3]oxabicyclo[3.2.0]heptane], 1-ethoxy-(9CI)](/img/structure/B124428.png)
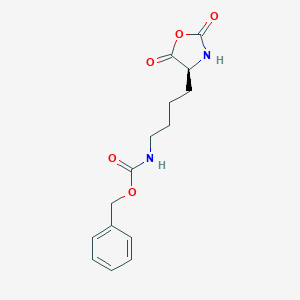
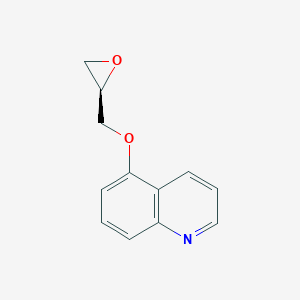
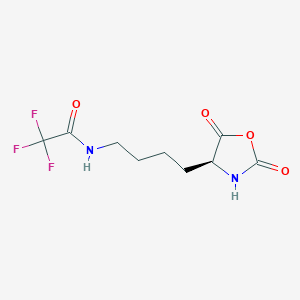

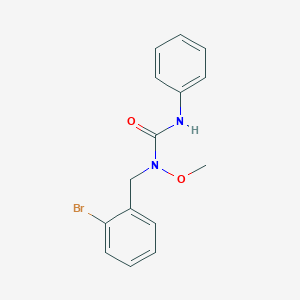
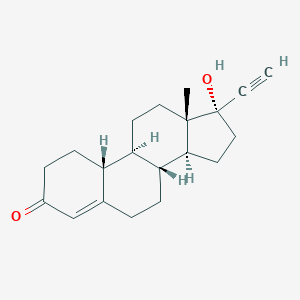
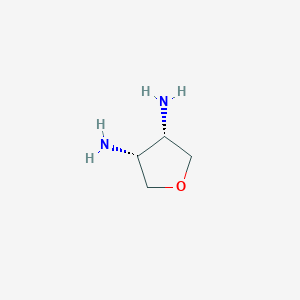

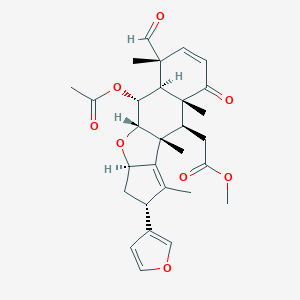
![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)
![1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)](/img/structure/B124462.png)